1-Propyl-d5-amine

Mass Spectrometry Quantitative Bioanalysis Internal Standard

1-Propyl-d5-amine is a stable isotope-labeled analog of n-propylamine, specifically a pentadeuterated derivative where five hydrogen atoms are replaced by deuterium atoms at the 2,2,3,3,3 positions. This compound belongs to the class of deuterated aliphatic amines, characterized by a molecular formula of C₃H₄D₅N and a molecular weight of 64.14 g/mol.

Molecular Formula C3H9N
Molecular Weight 64.143
CAS No. 1398066-17-5
Cat. No. B590972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-d5-amine
CAS1398066-17-5
Synonyms1-Propanamine-d5;  Propylamine-d5;  (n-Propan-1-yl)amine3-Aminopropane-d5;  Mono-n-propylamine-d5;  Monopropylamine-d5;  NSC 7490-d5;  Propan-1-ylamine-d5;  n-Propylamine-d5
Molecular FormulaC3H9N
Molecular Weight64.143
Structural Identifiers
SMILESCCCN
InChIInChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2
InChIKeyWGYKZJWCGVVSQN-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-d5-amine (CAS 1398066-17-5): Deuterated Aliphatic Amine for Quantitative LC-MS and PDE4 Inhibitor Research


1-Propyl-d5-amine is a stable isotope-labeled analog of n-propylamine, specifically a pentadeuterated derivative where five hydrogen atoms are replaced by deuterium atoms at the 2,2,3,3,3 positions . This compound belongs to the class of deuterated aliphatic amines, characterized by a molecular formula of C₃H₄D₅N and a molecular weight of 64.14 g/mol . The primary structural feature—a mass shift of +5 Da relative to the unlabeled n-propylamine (CAS 107-10-8)—establishes its fundamental utility in mass spectrometry-based applications as an internal standard, enabling precise quantification of the native analyte in complex biological matrices .

Why 1-Propyl-d5-amine (CAS 1398066-17-5) Cannot Be Replaced by Generic Propylamine or Other Deuterated Analogs


The scientific and industrial utility of 1-Propyl-d5-amine is contingent upon its precise isotopic labeling pattern and its defined isotopic enrichment, parameters that are not interchangeable among generic propylamine or other deuterated analogs. In quantitative LC-MS workflows, the accuracy of an internal standard is determined by its ability to co-elute with the analyte while maintaining a distinct mass spectrometric signal. This requires a specific mass shift—achieved through a defined number and position of deuterium atoms—that is optimized for the instrument's resolution and the analyte's molecular weight [1]. Substituting 1-Propyl-d5-amine with non-deuterated propylamine (107-10-8) would result in identical masses and no spectral separation, rendering it useless as an internal standard. Conversely, substituting with a differently deuterated analog, such as 1-Propylamine-d3 or N-propyl-d7-amine, introduces a different mass shift (e.g., +3 Da or +7 Da) that may not be optimal for the assay's mass range or may alter chromatographic retention times due to the inverse isotope effect, leading to inaccurate quantification [2]. Furthermore, in the context of PDE4 inhibitor synthesis, the use of the specific deuterated amine ensures the incorporation of the exact isotopic label into the final pyrimidine derivative, which is essential for metabolic studies and pharmacokinetic profiling. The labeled compound's purity, specified at >98%, and its defined storage conditions are critical for reproducible synthetic outcomes, underscoring the necessity of procuring the exact compound with verified specifications rather than a less defined alternative .

Quantitative Differentiation of 1-Propyl-d5-amine (CAS 1398066-17-5) vs. Analogs: Evidence-Based Procurement Guide


Isotopic Enrichment: Quantified Purity Defines Analytical Sensitivity vs. Unlabeled Propylamine

The isotopic enrichment of 1-Propyl-d5-amine is specified at 98 atom % D by a reputable commercial supplier, C/D/N Isotopes . This high level of deuterium incorporation directly translates to a minimized background signal from residual unlabeled (protio) propylamine, a critical parameter for achieving low limits of detection and quantification in LC-MS/MS assays. In contrast, non-deuterated propylamine has 0% isotopic enrichment and is therefore indistinguishable from the analyte, rendering it unsuitable as an internal standard. While other deuterated propylamine variants (e.g., 1-Propylamine-d3, N-propyl-d7-amine) also offer mass shifts, their specific enrichment levels and the potential for incomplete labeling vary by supplier and batch, making the 98 atom % D specification of 1-Propyl-d5-amine a verifiable benchmark for assay sensitivity.

Mass Spectrometry Quantitative Bioanalysis Internal Standard

Mass Shift Differentiation: +5 Da Provides Optimal Resolution for Small Molecule LC-MS vs. Under- or Over-Labeled Analogs

1-Propyl-d5-amine (C₃H₄D₅N) introduces a nominal mass shift of +5 Da relative to the unlabeled n-propylamine (C₃H₉N), which has a monoisotopic mass of 59.10 Da. This +5 Da difference is a direct result of the substitution of five hydrogen atoms (¹H) with five deuterium atoms (²H) . In comparison, other commercially available deuterated propylamines provide different mass shifts: 1-Propylamine-d3 (CAS 90347-16-1) offers a +3 Da shift, while N-propyl-d7-amine (CAS 1219798-76-9) offers a +7 Da shift . For small molecules like propylamine and its derivatives, a +5 Da shift is often optimal for LC-MS/MS quantitation. It provides sufficient separation from the analyte's isotopic envelope to avoid signal overlap, while remaining close enough to minimize differential ion suppression or chromatographic separation that can occur with larger mass differences (e.g., +7 Da or more) due to the inverse isotope effect. This specific mass shift is therefore a key design feature for robust, high-sensitivity assays.

LC-MS GC-MS Quantitative Analysis

Purity and Stability: Defined Specifications for Reproducible Synthesis vs. Non-Certified Propylamine

Commercial suppliers of 1-Propyl-d5-amine, such as BOC Sciences, provide a purity specification of >98% and recommend storage at 2-8°C to maintain stability . This defined purity level is critical for its application as a labeled building block in the synthesis of pyrimidine derivatives as PDE4 inhibitors, as referenced in the literature . In contrast, generic n-propylamine (CAS 107-10-8) is typically available in various grades (e.g., ≥99% from Sigma-Aldrich) but lacks the isotopic labeling required for tracing in metabolic studies or for use as a mass spectrometry internal standard. Furthermore, the stability data for 1-Propyl-d5-amine, as provided by C/D/N Isotopes, indicates it is stable for at least three years when stored under recommended conditions . This documented long-term stability is a quantifiable advantage for laboratories planning long-term research projects, reducing the need for frequent re-qualification and minimizing experimental variability due to compound degradation. The certified purity and stability profile of 1-Propyl-d5-amine directly supports reproducible synthetic outcomes and reliable long-term experimental data, a level of assurance not provided by off-the-shelf, non-certified propylamine.

Chemical Synthesis PDE4 Inhibitors Quality Control

Optimal Application Scenarios for 1-Propyl-d5-amine (CAS 1398066-17-5) Based on Verified Differentiation


Quantitative LC-MS/MS Bioanalysis of Propylamine and Its Metabolites in Complex Biological Matrices

In this scenario, 1-Propyl-d5-amine serves as a stable isotope-labeled internal standard for the accurate quantification of n-propylamine in plasma, urine, or tissue homogenates. The compound's +5 Da mass shift ensures clear separation from the analyte's signal in the mass spectrometer, while its high isotopic enrichment (98 atom % D) minimizes background interference . This application leverages the core differentiator: the specific, verifiable isotopic pattern that enables precise and accurate quantitation, which is impossible with unlabeled propylamine. The use of a certified internal standard with defined purity and stability ensures compliance with regulatory guidelines for bioanalytical method validation.

Synthesis of Deuterium-Labeled Pyrimidine Derivatives as PDE4 Inhibitor Probes for Pharmacokinetic and Metabolic Studies

This scenario involves the use of 1-Propyl-d5-amine as a labeled building block in the synthesis of novel pyrimidine-based PDE4 inhibitors . The deuterium label incorporated into the final inhibitor molecule allows researchers to distinguish the administered drug from its endogenous metabolites or structurally similar analogs in complex biological samples using mass spectrometry. This enables detailed pharmacokinetic profiling, including absorption, distribution, metabolism, and excretion (ADME) studies. The defined purity (>98%) and stability of the starting material are crucial for achieving high yields and reproducible labeling efficiency in the synthetic pathway, directly impacting the quality of the subsequent in vivo studies .

Method Development and Validation for Trace Analysis of Propylamine in Environmental or Industrial Samples

For environmental monitoring or industrial hygiene applications requiring the detection of trace levels of propylamine in air, water, or soil, 1-Propyl-d5-amine provides a robust internal standard for GC-MS or LC-MS methods. The compound's identical chemical behavior to the analyte ensures it corrects for losses during sample preparation, extraction, and derivatization, as well as for matrix effects during ionization [1]. The specific +5 Da mass label is ideal for methods targeting small amines, as it minimizes the risk of co-elution with other matrix components. The documented long-term stability of the compound supports the development of validated, long-lasting analytical methods suitable for routine monitoring and regulatory compliance .

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